Boc-thr-onp
Overview
Description
Boc-thr-onp, also known as tert-butoxycarbonyl-L-threonine p-nitrophenyl ester, is a compound widely used in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed as an activated ester in peptide coupling reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a p-nitrophenyl (ONp) ester group, which facilitate its use in various synthetic applications.
Mechanism of Action
Target of Action
Boc-Thr-ONP, also known as N-Boc-O-tert-butyl-L-threonine, is primarily used in organic synthesis . It is a protecting group for amino acids and peptides, which means it shields functional groups in the amino acids from the reactivity of other functional groups .
Mode of Action
The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is then removed or deprotected through a process called Boc deprotection . This process involves the use of a strong acid, such as trifluoroacetic acid (TFA), and can occur at high temperatures .
Biochemical Pathways
It is known that this compound participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per-o-acetylated glucal in the presence of er(otf) 3 catalyst .
Result of Action
The primary result of this compound’s action is the protection of amino acids and peptides during organic synthesis . By protecting these molecules, this compound allows for more complex reactions to occur without unwanted side reactions.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Boc deprotection process requires a strong acid and can occur at high temperatures . Therefore, the action, efficacy, and stability of this compound are highly dependent on the specific conditions of the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-thr-onp is typically synthesized through the esterification of Boc-protected threonine with p-nitrophenol. The reaction involves the activation of the carboxyl group of Boc-threonine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of p-nitrophenol . The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the decomposition of the Boc group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
Boc-thr-onp primarily undergoes nucleophilic substitution reactions due to the presence of the activated ester group. The p-nitrophenyl ester is highly reactive towards nucleophiles, making it an excellent candidate for peptide bond formation .
Common Reagents and Conditions
Nucleophiles: Amines, particularly the free α-amino group of amino acids or peptides.
Conditions: The reactions are typically carried out in anhydrous solvents such as DMF or dichloromethane, often at room temperature or slightly elevated temperatures to enhance reaction rates.
Major Products
The primary product of the reaction between this compound and an amine is a peptide bond, resulting in the formation of a new peptide or peptide intermediate. The p-nitrophenol byproduct is usually removed through extraction or precipitation .
Scientific Research Applications
Boc-thr-onp is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a coupling reagent in solid-phase peptide synthesis (SPPS) to form peptide bonds efficiently.
Biology: Facilitates the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine: Employed in the synthesis of peptide-based drugs and therapeutic agents, including peptide hormones and enzyme inhibitors.
Industry: Used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Fmoc-thr-onp: Another commonly used protecting group in peptide synthesis, where Fmoc (9-fluorenylmethyloxycarbonyl) is used instead of Boc.
Cbz-thr-onp: Uses the carbobenzoxy (Cbz) protecting group, which is more stable under certain conditions but requires stronger deprotection methods.
Uniqueness
Boc-thr-onp is unique due to its balance of stability and reactivity. The Boc group provides sufficient protection for the amino group while being easily removable under mild acidic conditions. This makes this compound particularly suitable for use in peptide synthesis where mild deprotection conditions are preferred .
Properties
IUPAC Name |
(4-nitrophenyl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURWBXFMOUSMJX-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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